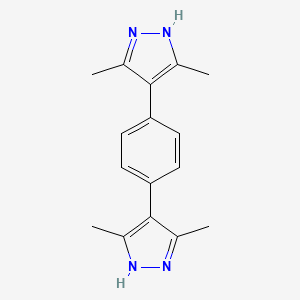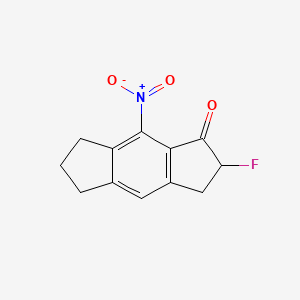
2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one is a synthetic organic compound that belongs to the class of indacenes. Indacenes are polycyclic aromatic hydrocarbons that have unique structural and electronic properties, making them of interest in various fields of research, including materials science and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group into the indacene framework.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Cyclization: Formation of the tetrahydro-s-indacenone core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one can undergo various chemical reactions, including:
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the fluorine atom with other substituents.
Oxidation: Further oxidation of the indacene core.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Oxidation: Use of oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Formation of 2-Fluoro-8-amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one.
Substitution: Formation of various substituted indacenes.
Oxidation: Formation of oxidized indacene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe for studying biological processes involving nitro and fluorine groups.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Use in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one would depend on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-8-nitroindacene
- 3,5,6,7-Tetrahydro-s-indacen-1(2H)-one
- 8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one
Uniqueness
2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one is unique due to the presence of both fluorine and nitro groups, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-fluoro-8-nitro-3,5,6,7-tetrahydro-2H-s-indacen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c13-9-5-7-4-6-2-1-3-8(6)11(14(16)17)10(7)12(9)15/h4,9H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQDXHODXTURHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C(=O)C(C3)F)C(=C2C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
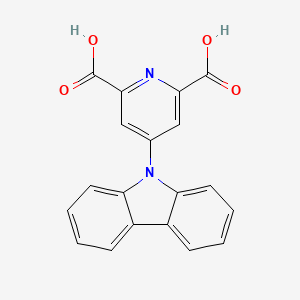
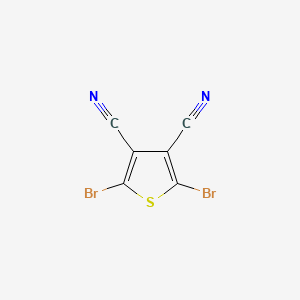
![4-[4-(4-carboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzoic acid](/img/structure/B8196329.png)
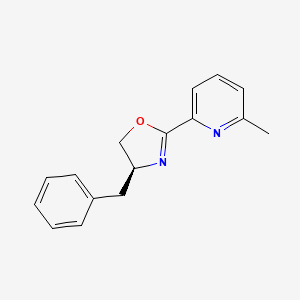
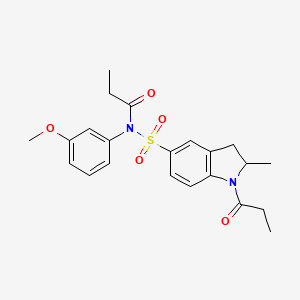
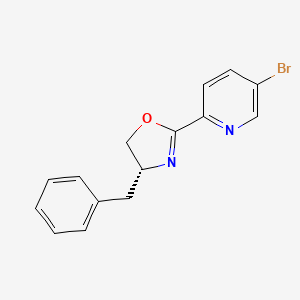

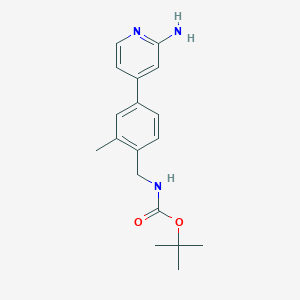
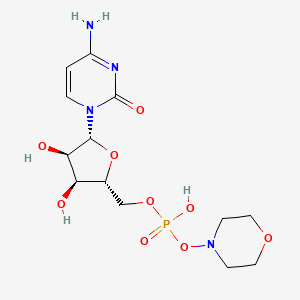
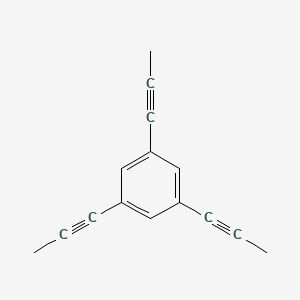
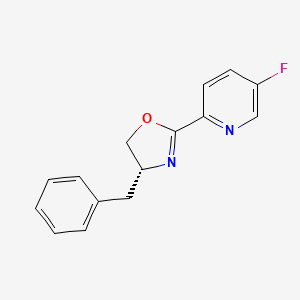
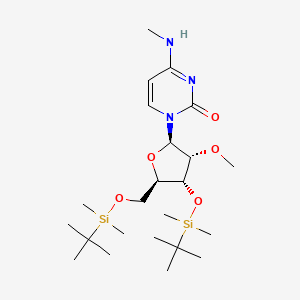
![4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8196393.png)
